2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile
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Overview
Description
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two tert-butylamino groups attached to a pyridine ring, along with a methyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile typically involves the reaction of 2,6-dichloro-4-methylpyridine with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylamino groups. The reaction mixture is then subjected to further purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(tert-butylamino)-4-methylpyridine
- 2,6-Bis(tert-butylamino)-3-methylpyridine
- 2,6-Bis(tert-butylamino)-4-methylpyridine-3-yl methyl ketone
Uniqueness
2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
58253-94-4 |
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Molecular Formula |
C15H24N4 |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
2,6-bis(tert-butylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H24N4/c1-10-8-12(18-14(2,3)4)17-13(11(10)9-16)19-15(5,6)7/h8H,1-7H3,(H2,17,18,19) |
InChI Key |
RFVNQOYZRLBIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
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